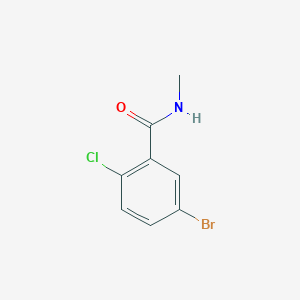

5-bromo-2-chloro-N-methylbenzamide

Übersicht

Beschreibung

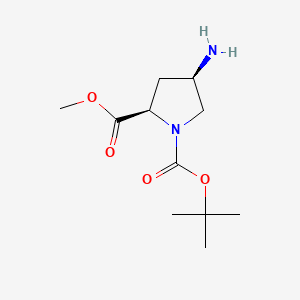

5-bromo-2-chloro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrClNO . It is used in various chemical reactions and has a molecular weight of 248.51 .

Synthesis Analysis

The synthesis of 5-bromo-2-chloro-N-methylbenzamide can be achieved by taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . This method has the advantages of simple process, cheap and easily-obtained raw materials, low cost, and high yield .Molecular Structure Analysis

The InChI code for 5-bromo-2-chloro-N-methylbenzamide is 1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) . The average mass of the molecule is 262.531 Da .Physical And Chemical Properties Analysis

5-bromo-2-chloro-N-methylbenzamide is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 360.4±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.6±3.0 kJ/mol . The flash point is 171.7±25.1 °C .Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

The study by Torimoto et al. (1996) explores the photocatalytic degradation of propyzamide, a compound structurally similar to 5-bromo-2-chloro-N-methylbenzamide, using TiO2-loaded adsorbents. This research suggests potential environmental applications for halogenated benzamides in water purification and the reduction of toxic intermediates in solutions Torimoto, Shigeyoshi Ito, Susumu Kuwabata, & H. Yoneyama, 1996.

Synthesis of Metabolites

Gawell et al. (1989) describe the synthesis of metabolites from the antipsychotic benzamide remoxipride, highlighting methods that could be applicable to the synthesis and study of metabolites for 5-bromo-2-chloro-N-methylbenzamide. This research underlines the importance of synthetic pathways in drug metabolism studies Gawell, C E Hagberg, T Högberg, & M Widman, 1989.

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The study by Friedlos et al. (1997) investigates nitrogen mustard analogues, including compounds related to 5-bromo-2-chloro-N-methylbenzamide, for their potential in gene-directed enzyme prodrug therapy. This suggests potential therapeutic applications, specifically in targeting hypoxic tumor cells with prodrugs activated by specific enzymes Friedlos, Denny, Palmer, & Springer, 1997.

Catalytic Synthesis

Gogoi et al. (2014) developed a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, indicating potential methodologies for the synthesis of complex molecules from halogenated benzamides like 5-bromo-2-chloro-N-methylbenzamide. This research demonstrates the utility of catalytic processes in organic synthesis Gogoi, Srimanta Guin, S. Rout, Ganesh Majji, & B. Patel, 2014.

Safety And Hazards

The safety data sheet for 5-bromo-2-chloro-N-methylbenzamide recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYTZJSGPWNIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428870 | |

| Record name | 5-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-methylbenzamide | |

CAS RN |

435273-54-4 | |

| Record name | 5-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)

![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)